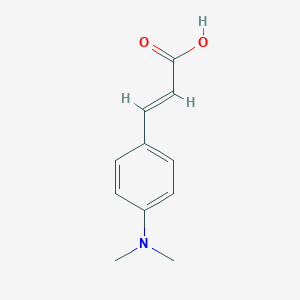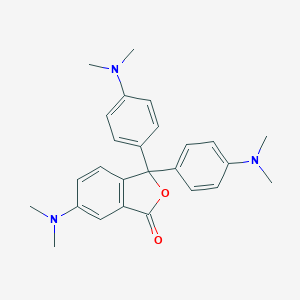
Crystal violet lactone
概述
描述
Synthesis Analysis
The synthesis of CVL involves the reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. Various methods have been developed to improve the yield and efficiency of CVL production. For example, the use of acid catalysis with urea has been reported to afford CVL with a considerable yield. The synthesis process has been optimized by adjusting factors such as temperature, reactant ratio, and catalyst use to enhance the overall yield (Shen Zong-xuan, 2002).
Molecular Structure Analysis
The molecular structure of CVL has been characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry (MS). These studies have elucidated the structural details of CVL, revealing its complex nature and the presence of a lactone ring crucial for its chromogenic properties. The structure plays a pivotal role in the compound's reactivity and its interaction with various solvents and substrates (C. Zhu & A. Wu, 2005).
Chemical Reactions and Properties
CVL exhibits a range of chemical reactions, particularly with metal ions, leading to color changes. Its ionochromic properties have been demonstrated with metal cations such as Hg2+, where the addition of Hg2+ induces a significant color change from colorless to blue. This reactivity suggests potential applications of CVL in sensing and imaging technologies (Sheng Wang et al., 2010).
Physical Properties Analysis
The physical properties of CVL, including its solubility in various solvents and its phase behavior, have been studied to understand its application in different media. The solubility of CVL and its derivatives in organic solvents has been improved through structural modification, enhancing its utility in diverse applications (Bai Guoxin et al., 2007).
Chemical Properties Analysis
The chemical properties of CVL, especially its photofading and lightfastness, have been a subject of study to enhance its stability in applications. Research has focused on the interaction of CVL with various additives and counter-ions to mitigate photofading and improve its performance in light-sensitive applications (H. Oda & T. Kitao, 1990).
科学研究应用
-
Thermochromic Materials
- Field : Material Science
- Application : CVL is used in the development of thermochromic materials, which change color with temperature . It’s particularly useful due to its high absorption coefficient, high chromaticity, and excellent oil solubility .
- Method : CVL is incorporated into these materials, and its color-changing properties are activated by heat treatment . Microencapsulation procedures and coating techniques are often used to enhance the performance of these materials and protect them from degradation .
- Results : The use of CVL in thermochromic materials has led to the development of energy-efficient building structures, textile industries, thermal or heat storage, antique maintenance processing, and sensors .
-
Carbonless Papers
- Field : Paper Industry
- Application : CVL is the most commonly used color developer in carbonless papers . These papers are used for copying original documents onto the next sheet using downforce .
- Method : CVL is applied to the paper, and its color-developing properties are activated by pressure .
- Results : The use of CVL in carbonless papers has improved the efficiency of document copying and has also been the subject of forensic analysis of documents .
-
Infrared Luminescence
- Field : Chemical Research
- Application : CVL exhibits luminescence in the infrared region, making it useful for studying properties of carbonless papers .
- Method : The luminescent properties of CVL are studied by observing the IR luminescence at several wavelength ranges .
- Results : The study of CVL’s infrared luminescence has provided insights into the physical and chemical properties of carbonless papers .
-
Pressure Sensitive Materials
- Field : Material Science
- Application : CVL is used in the production of pressure-sensitive materials .
- Method : CVL is incorporated into these materials, and its color-changing properties are activated by pressure .
- Results : The use of CVL in pressure-sensitive materials has led to the development of functional dyes for various applications .
-
Thermochromic Dyes
- Field : Textile Industry
- Application : CVL is used as the leuco dye component in some thermochromic dyes, such as those used in the Hypercolor line of clothing .
- Method : CVL is incorporated into these dyes, and its color-changing properties are activated by temperature changes .
- Results : The use of CVL in thermochromic dyes has led to the development of color-changing clothing .
-
Color-Changing Printing
- Field : Printing Industry
- Application : CVL is used in color-changing printing .
- Method : CVL is applied to the print material, and its color-changing properties are activated by temperature change .
- Results : The use of CVL in color-changing printing has led to the development of a reversible color system with temperature change .
-
Metal Surface Coating
- Field : Material Science
- Application : CVL is used in the preparation of a thermochromic complex for metal surface coating . This coating changes color with temperature, providing both a protective and functional layer .
- Method : A thermochromic complex is prepared from CVL, bisphenol A (BPA), and tetradecanol . Microcapsules coated with this thermochromic compound are added into alkyd resin at different mass concentrations .
- Results : The addition of microcapsules improved the performance of the coating . When the microcapsule concentration was 10%, the overall performance of the coating was at its best .
-
Security Marker for Fuels
-
Biochemical Research
- Field : Biochemistry
- Application : CVL is used in medicine and biochemical research .
- Method : The specific method of application in this context is not detailed in the source .
- Results : The use of CVL in biochemical research can contribute to the understanding of various biological and chemical processes .
-
Infrared Luminescence Studies
- Field : Chemical Research
- Application : CVL exhibits different properties in carbonless and office papers, including the ability to luminesce in the IR region . This is used to study the physical and chemical properties of these papers .
- Method : The changes in CVL’s properties are monitored by observing the IR luminescence at several wavelength ranges .
- Results : The study of CVL’s infrared luminescence has provided insights into the physical and chemical properties of carbonless papers .
-
Discoloration of Metal Surface Coating
- Field : Material Science
- Application : A thermochromic complex prepared from CVL, bisphenol A (BPA), and tetradecanol is used for metal surface coating . This coating changes color with temperature, providing both a protective and functional layer .
- Method : Microcapsules coated with a thermochromic compound are added into alkyd resin at different mass concentrations .
- Results : The addition of microcapsules improved the performance of the coating . When the microcapsule concentration was 10%, the overall performance of the coating was at its best .
-
Reversible Color System with Temperature Change
- Field : Printing Industry
- Application : CVL is suitable for use in color-changing printing . It serves as a reversible color system with temperature change .
- Method : The specific method of application in this context is not detailed in the source .
- Results : The use of CVL in color-changing printing has led to the development of a reversible color system with temperature change .
安全和危害
未来方向
CVL is widely used in carbonless copy papers and is also the leuco dye component in some thermochromic dyes . It has novel uses as a security marker for fuels . The future looks bright for the development of novel microencapsulated TCMs possessing nanostructural derived properties that can be effectively used in inks, paints, and coating agents for sustainable energy efficiency and many other applications .
属性
IUPAC Name |
6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJDLMMTVZVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Record name | CRYSTAL VIOLET LACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024866 | |
| Record name | Crystal Violet lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder | |
| Record name | CRYSTAL VIOLET LACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
| Record name | CRYSTAL VIOLET LACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Crystal violet lactone | |
CAS RN |
1552-42-7 | |
| Record name | CRYSTAL VIOLET LACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crystal Violet lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crystal Violet lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crystal violet lactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crystal violet lactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Crystal Violet lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-dimethylamino-3,3-bis(4-dimethylaminophenyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYSTAL VIOLET LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USS7CW0676 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 °F (NTP, 1992) | |
| Record name | CRYSTAL VIOLET LACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20059 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

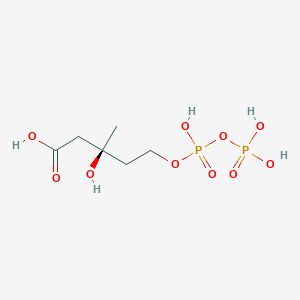

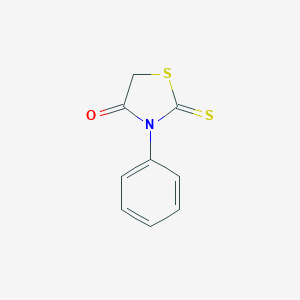
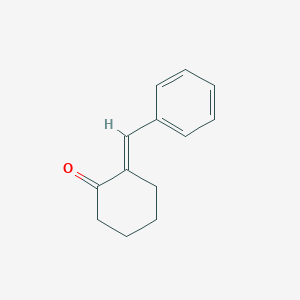
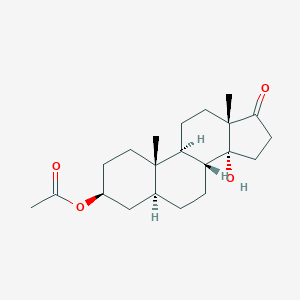
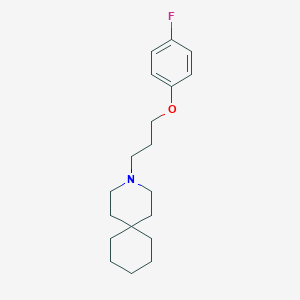
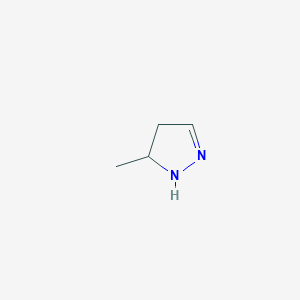
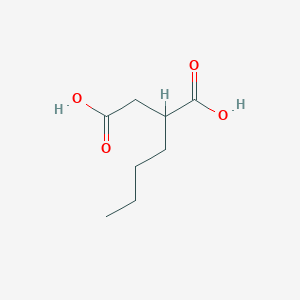
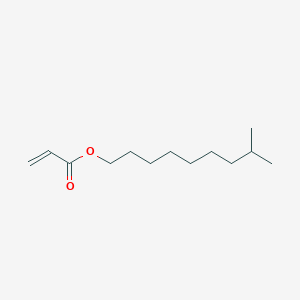
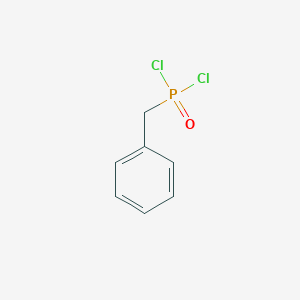
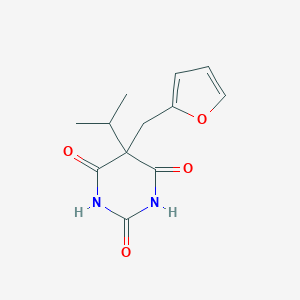
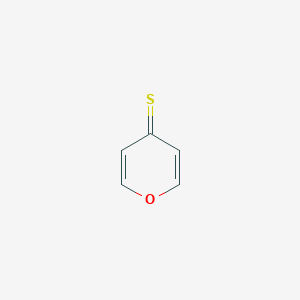
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
